2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
Overview
Description
2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyl group attached to a piperidine ring, which is further connected to a benzothiazole moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a benzothiazole derivative with a piperidine derivative under controlled conditions. The trifluoromethylsulfonyl group is introduced using reagents such as trifluoromethylsulfonyl chloride (CF3SO2Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzothiazole ring.
Oxidation and Reduction: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylsulfonyl chloride, bases like triethylamine, and catalysts such as palladium complexes for coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzothiazole derivatives .
Scientific Research Applications
2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethylsulfonyl group and is used in similar applications.
Trifluoromethyl sulfonyl chloride: A reagent used in the synthesis of trifluoromethylated compounds.
Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole: These compounds share the trifluoromethyl group and are used in various chemical reactions.
Uniqueness
2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole is unique due to its specific combination of the trifluoromethylsulfonyl group with the piperidine and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[1-(trifluoromethylsulfonyl)piperidin-4-yl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S2/c14-13(15,16)22(19,20)18-7-5-9(6-8-18)12-17-10-3-1-2-4-11(10)21-12/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWRAEOJAJRCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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